molecular formula C14H12N2O3S B2623581 (E)-3-(5-nitrothiophen-2-yl)-N-(m-tolyl)acrylamide CAS No. 1164536-33-7

(E)-3-(5-nitrothiophen-2-yl)-N-(m-tolyl)acrylamide

Cat. No.: B2623581
CAS No.: 1164536-33-7
M. Wt: 288.32
InChI Key: OERPUUFEUUWZFJ-FNORWQNLSA-N
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Description

(E)-3-(5-nitrothiophen-2-yl)-N-(m-tolyl)acrylamide is a synthetic acrylamide derivative of significant interest in early-stage pharmacological research, particularly in the study of nicotinic acetylcholine receptors (nAChRs). This compound is structurally related to a class of known positive allosteric modulators (PAMs) of the α7 nAChR subtype, such as PAM-2 . The α7 nAChR is a critical target in neuroscience due to its role in modulating neurotransmitter release and its potential involvement in chronic pain pathways and inflammatory responses . Preliminary research on structural analogs suggests this compound may serve as a valuable chemical probe for investigating the α7 receptor's function. Studies on similar acrylamides have demonstrated their ability to produce anxiolytic-like activity in animal models and to acutely relieve neuropathic pain evoked by chemotherapeutic agents, highlighting the potential research value of this chemical scaffold . The mechanism of action for related compounds involves potentiation of the α7 nAChR, which is distinct from the inhibitory activity at other targets like the α9α10 nAChR or CaV2.2 channels, allowing for highly selective research applications . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(E)-N-(3-methylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-10-3-2-4-11(9-10)15-13(17)7-5-12-6-8-14(20-12)16(18)19/h2-9H,1H3,(H,15,17)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERPUUFEUUWZFJ-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C=CC2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(5-nitrothiophen-2-yl)-N-(m-tolyl)acrylamide typically involves the following steps:

    Formation of the Acrylamide Moiety: This can be achieved by reacting (E)-3-(5-nitrothiophen-2-yl)acrylic acid with m-toluidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: (E)-3-(5-nitrothiophen-2-yl)-N-(m-tolyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid can be used for electrophilic substitution reactions.

Major Products:

    Oxidation: Formation of nitro-substituted thiophene derivatives.

    Reduction: Formation of amino-substituted thiophene derivatives.

    Substitution: Formation of halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Research indicates that (E)-3-(5-nitrothiophen-2-yl)-N-(m-tolyl)acrylamide exhibits various biological activities:

  • Antimicrobial Activity : Studies have demonstrated effectiveness against several bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa . This suggests potential applications in developing new antimicrobial agents.
  • Antiprotozoal Activity : Initial studies indicate promising results against protozoan parasites such as Trypanosoma cruzi, which causes Chagas disease. Further research is needed to evaluate its efficacy in vivo .
  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly against acetylcholinesterase, which could have implications for treating neurological disorders .
  • Anti-cancer and Anti-inflammatory Properties : Computational predictions suggest that the compound may possess anti-cancer and anti-inflammatory effects, attributed to the structural characteristics of the nitro group and thiophene ring .

Case Studies

  • Antimicrobial Efficacy Study :
    • A study explored the antimicrobial properties of this compound against common bacterial strains. Results showed significant inhibition rates, suggesting its potential as a therapeutic agent .
  • Antiprotozoal Activity Investigation :
    • Research focused on the antiprotozoal effects of this compound indicated promising results against Trypanosoma cruzi, warranting further exploration into its therapeutic viability .
  • Enzyme Inhibition Analysis :
    • Investigations into its role as an enzyme inhibitor revealed that it effectively inhibits acetylcholinesterase, which could lead to new treatments for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of (E)-3-(5-nitrothiophen-2-yl)-N-(m-tolyl)acrylamide depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or DNA, leading to its biological effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the acrylamide moiety can form covalent bonds with nucleophilic sites in proteins or other biomolecules.

Comparison with Similar Compounds

Key Observations

Methoxy groups (e.g., in trimethoxyphenyl derivatives) correlate with antifungal activity, likely due to increased lipophilicity and membrane penetration . Hydrophobic groups (e.g., m-tolyl) improve blood-brain barrier penetration, as seen in tetrahydroacridin hybrids targeting neurological enzymes .

Synthetic Yields and Purification :

  • Compounds with bulkier substituents (e.g., tetrahydroacridin) show lower yields (~43–53%) due to steric hindrance during amide coupling .
  • Derivatives with simpler aryl groups (e.g., m-tolyl) achieve higher yields (67–76%) under optimized conditions .

Thermal Stability :

  • Melting points range from 108–214°C, with higher values observed in rigid, aromatic systems (e.g., tetrahydroacridin derivatives) .

Anticancer Potential

  • (E)-3-(5-Nitrothiophen-2-yl)-N-(m-tolyl)acrylamide is hypothesized to inhibit cancer cell proliferation via nitro-reductase activation or redox cycling, similar to hypoxia-activated prodrugs .
  • In contrast, (E)-3-(4-aminophenyl)-N-(4-methoxyphenyl)acrylamide demonstrates direct cytotoxicity against breast cancer cells (MCF-7, IC₅₀ = 8.2 µM) by disrupting microtubule assembly .

Enzyme Inhibition

  • Tetrahydroacridin hybrids exhibit dual activity: acetylcholinesterase inhibition (IC₅₀ = 0.8 µM) and β-amyloid aggregation suppression, relevant for Alzheimer’s disease .
  • Phthalimide-based acrylamides show moderate antifungal activity (MIC = 32 µg/mL against Candida albicans), dependent on methoxy group count .

Apoptosis Induction

  • Phenolic acid derivatives like (E)-3-(4-hydroxy-3-methoxyphenyl)-N-(m-tolyl)acrylamide activate caspase-3/7 pathways, inducing apoptosis in colorectal cancer cells (HCT-116, IC₅₀ = 12.5 µM) .

Biological Activity

(E)-3-(5-nitrothiophen-2-yl)-N-(m-tolyl)acrylamide, a compound featuring a nitro-substituted thiophene ring and an acrylamide moiety, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Nitrothiophene Ring : Provides unique electronic properties.
  • Acrylamide Moiety : Facilitates reactivity with biological targets.

The biological activity of this compound is thought to involve several mechanisms:

  • Bioreduction : The nitro group can be reduced to form reactive intermediates that may interact with cellular components.
  • Covalent Bond Formation : The acrylamide moiety can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to inhibition of critical biological processes.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, a study assessing various substituted thiophenes reported varying minimum inhibitory concentrations (MICs) against different bacterial strains:

CompoundMIC (µg/mL)Target Organisms
2-chloro-3,5-dinitrothiophene1.0E. coli, M. luteus, A. niger
2-nitrothiophene100E. coli
This compoundPredicted anti-cancer and anti-inflammatory propertiesNot yet tested directly

The compound's structural similarities to effective antimicrobial agents suggest it may possess comparable activities against various pathogens.

Anti-Cancer Activity

Emerging data suggests that this compound may have potential anti-cancer properties. Predictive models based on its structure indicate activity against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

  • Antibacterial Activity Study : A study on substituted thiophenes demonstrated that compounds with similar structures showed significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mode of action was suggested to involve nucleophilic attack on the thiophene ring .
  • Antifungal Activity : Similar compounds were tested for antifungal properties against strains like Candida albicans, showing promising results that warrant further investigation into this compound's efficacy .

Research Applications

The compound's unique structure allows it to be utilized in various research fields:

  • Medicinal Chemistry : As a building block for synthesizing novel pharmaceuticals targeting inflammation and cancer.
  • Materials Science : Potential applications in organic semiconductors due to its electronic properties.

Q & A

Q. What are the standard synthetic protocols for (E)-3-(5-nitrothiophen-2-yl)-N-(m-tolyl)acrylamide, and how are intermediates characterized?

The synthesis typically involves coupling α-bromoacrylic acid derivatives with substituted anilines under optimized conditions. For example, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is used as a coupling agent in DMF, followed by purification via column chromatography . Key intermediates are characterized using ¹H NMR , ¹³C NMR , and mass spectrometry (MS) to confirm structural integrity. Melting points (mp) and elemental analysis further validate purity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • NMR spectroscopy : Identifies proton environments (e.g., acrylamide double bond at δ 6.5–7.5 ppm) and carbon backbone.
  • IR spectroscopy : Confirms functional groups (e.g., C=O stretch ~1650–1700 cm⁻¹, NO₂ stretch ~1520 cm⁻¹) .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 329.3) .
  • UV-Vis : Assesses purity and π→π* transitions (e.g., absorbance at λ ~300 nm for nitro groups) .

Q. How are reaction yields optimized during synthesis?

Yields depend on solvent polarity, temperature, and stoichiometry. For instance:

  • Solvent : DMF enhances solubility of polar intermediates.
  • Temperature : Reactions at 35°C for 5 hours improve conversion rates .
  • Catalysts : EDCI or DCC (dicyclohexylcarbodiimide) minimize side reactions .
    Typical yields range from 64–69% after purification .

Advanced Research Questions

Q. How can structural discrepancies in spectral data be resolved during characterization?

Discrepancies (e.g., unexpected splitting in NMR) may arise from:

  • Steric hindrance : Bulky substituents (e.g., m-tolyl) distort planarity, altering coupling constants.
  • Tautomerism : Keto-enol tautomerism in acrylamide moieties can shift NMR peaks.
  • Solution-state dynamics : Variable-temperature NMR or computational modeling (DFT) clarifies conformational flexibility .

Q. What strategies are used to evaluate the compound’s potential anticancer activity?

  • In vitro assays : Nitric oxide scavenging (IC₅₀ values) and cytotoxicity studies (e.g., MTT assay) using cancer cell lines.
  • Structure-activity relationship (SAR) : Modifying the nitrothiophene or m-tolyl groups to enhance bioactivity .
  • Molecular docking : Predicts binding affinity to targets like tyrosine kinases or tubulin .

Q. How does the crystal structure inform its physicochemical properties?

Single-crystal X-ray diffraction reveals:

  • Packing motifs : Hydrogen bonding (N–H⋯O=C) stabilizes the acrylamide conformation.
  • Torsion angles : The (E)-configuration minimizes steric clashes between nitro and m-tolyl groups .
    Example crystallographic
ParameterValue
Space groupP1
Unit cell (Å)a=8.92, b=10.00, c=10.57
Z2

Q. How can synthetic byproducts or impurities be identified and mitigated?

  • TLC monitoring : Rf values (e.g., 0.58 vs. 0.86 for derivatives) track reaction progress .
  • HPLC-MS : Detects trace impurities (e.g., unreacted starting materials).
  • Recrystallization : Solvent systems (e.g., ethyl acetate/hexane) improve purity .

Q. What computational methods support the design of derivatives with enhanced stability?

  • DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess reactivity.
  • Molecular dynamics (MD) : Simulates solvation effects and thermal stability .

Methodological Guidance for Data Contradictions

Q. Conflicting biological activity How to validate reproducibility?

  • Dose-response curves : Ensure consistent IC₅₀ measurements across multiple assays.
  • Control experiments : Compare with reference drugs (e.g., doxorubicin) to calibrate activity .
  • Batch variability : Characterize each synthesis batch via HPLC to rule out impurity effects.

Q. Discrepancies in melting points across studies: Causes and solutions?

Variations may stem from:

  • Polymorphism : Different crystal forms alter mp. Use differential scanning calorimetry (DSC) to detect polymorphs.
  • Purity : Recrystallize samples and repeat elemental analysis .

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